(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether
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Overview
Description
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether typically involves multiple stepsThe final step involves the etherification with 3-(trifluoromethyl)benzyl alcohol under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Shares the pyrazole core but lacks the ether linkage.
3-(trifluoromethyl)benzyl alcohol: Contains the trifluoromethyl group but lacks the pyrazole structure
Uniqueness
What sets (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]methoxymethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O/c1-25-18(20)16(17(24-25)14-7-3-2-4-8-14)12-26-11-13-6-5-9-15(10-13)19(21,22)23/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFLTMPDSDZJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC(=CC=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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